Cas no 138661-02-6 (2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid)

138661-02-6 structure
Nome del prodotto:2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid
Numero CAS:138661-02-6
MF:C63H87N13O19S2
MW:1394.57059311867
MDL:MFCD18251729
CID:144360
PubChem ID:165715153
2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxym...
- L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-c
- L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydrox
- Pentetreotide
- [DTPA-D-Phe1]octreotide
- L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-,cyclic (3®
- L-Cysteinamide,N-[2-[[2-bis(carboxymethyl)amino]-ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-try
- N-(2-((2-(Bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (3-8)-disulfide
- Pentreotide
- L-Cysteinamide,N-[2-[[2-[bis(carboxymethyl)amino]ethyl](carboxymethyl)amino]ethyl]-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-,cyclic (3®8)-disulfide
- 2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid
- L-Cysteinamide, N-(2-((2-(bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (3-8)-disulfide, (R-,(R*,R*))-
- DTPA-SMS
- G083B71P98
- SDZ-215811
- SDZ 215-811s
- DTPA-octreotide
- UNII-G083B71P98
- PENTETOREOTIDE [JAN]
- PENTETREOTIDE [JAN]
- N-(2-((2-(Bis(carboxymethyl)amino)ethyl)(carboxymethyl)amino)ethyl)-N-(carboxymethyl)glycyl-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (3->8)-disulfide
- SDZ-215-811S
- SCHEMBL180440
- Q27278446
- (-)-pentetoreotide
- 111 In -pentetreotide
- PENTETREOTIDE [MI]
- DB12602
- Pentetreotide [INN:BAN]
- PENTETREOTIDE [INN]
- Sdz-215-811
- 138661-02-6
-
- MDL: MFCD18251729
- Inchi: InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)
- Chiave InChI: CNLWNYCFDMAZCB-UHFFFAOYSA-N
- Sorrisi: NCCCCC1NC(=O)C(CC2=CNC3=CC=CC=C23)NC(=O)C(CC2C=CC=CC=2)NC(=O)C(NC(C(CC2C=CC=CC=2)NC(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)=O)=O)CSSCC(C(NC(C(O)C)CO)=O)NC(=O)C(C(O)C)NC1=O
Proprietà calcolate
- Massa esatta: 1379.55000
- Massa monoisotopica: 1393.568
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 17
- Conta accettatore di obbligazioni idrogeno: 25
- Conta atomi pesanti: 97
- Conta legami ruotabili: 34
- Complessità: 2590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 1000
- Superficie polare topologica: 545A^2
- XLogP3: -9.4
Proprietà sperimentali
- Densità: 1.47
- Punto di ebollizione: 1717.4°Cat760mmHg
- Punto di infiammabilità: 992.4°C
- Indice di rifrazione: 1.678
- PSA: 544.82000
- LogP: -0.27660
2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20602858-0.05g |
2-{[2-({2-[({[(1R)-1-{[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl}-7-[(1R)-1-hydroxyethyl]-13-[(1H-indol-3-yl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-yl]carbamoyl}-2-phenylethyl]carbamoyl}methyl)(carboxymethyl)amino]ethyl}(carboxymethyl)amino)ethyl](carboxymethyl)amino}acetic acid |
138661-02-6 | 0.05g |
$2755.0 | 2023-09-16 |
2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid Letteratura correlata
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
138661-02-6 (2-{2-({2-({(1R)-1-{(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-{(2R,3R)-1,3-dihydroxybutan-2-ylcarbamoyl}-7-(1R)-1-hydroxyethyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-19-ylcarbamoyl}-2-phenylethylcarbamoyl}methyl)(carboxymethyl)aminoethyl}(carboxymethyl)amino)ethyl(carboxymethyl)amino}acetic acid) Prodotti correlati
- 186901-48-4(Cortistatin-14)
- 12629-01-5(Growth Hormone, Human, recombinant (rh des-pheGH))
- 51110-01-1(somatostatin)
- 79517-01-4(Octreotide acetate)
- 58100-03-1(Tyr-Somatostatin-14)
- 38916-34-6(Cyclic somatostatin)
- 83150-76-9(Octreotide)
- 58976-46-8(Somatostatin (sheep),8-D-tryptophan-)
- 1803877-56-6(1-(2-Bromo-3-(bromomethyl)phenyl)-3-chloropropan-2-one)
- 1132690-73-3(4-CHLORO-6,7,8,9-TETRAHYDROBENZOFURO[3,2-D]PYRIMIDIN-2-AMINE)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
